Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate
Description
This compound is a heterocyclic derivative featuring a 1,2,3-thiadiazole core substituted with a methyl carboxylate group at position 4 and a carboxamido linker to a 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety. The thiadiazole ring is notable for its electron-deficient nature, often exploited in medicinal chemistry for bioisosteric replacement of aromatic systems to enhance metabolic stability or modulate solubility . While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial or anticancer research .
Properties
Molecular Formula |
C16H16N4O5S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 5-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C16H16N4O5S/c1-24-11-5-3-4-10(7-11)20-8-9(6-12(20)21)14(22)17-15-13(16(23)25-2)18-19-26-15/h3-5,7,9H,6,8H2,1-2H3,(H,17,22) |
InChI Key |
LKNQULYKOSXLEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hurd–Mori Cyclization
The Hurd–Mori method is widely used for constructing 1,2,3-thiadiazoles via cyclization of hydrazones with thionyl chloride (SOCl₂). For the target compound, the 4-carboxylate group is introduced by starting with a pre-functionalized hydrazone derivative.
Procedure :
-
Substrate : Ethyl 2-(3-methoxyphenyl)acetate hydrazone.
-
Mechanism : Cyclization proceeds via intermediate thiadiazoline-1-oxide formation, followed by aromatization.
Limitations : Harsh conditions may degrade sensitive functional groups, necessitating protective strategies for the pyrrolidinone moiety.
Functionalization of the Thiadiazole at Position 5
Amination via Nucleophilic Substitution
The 5-amino group is introduced through nucleophilic displacement of a halogen or sulfonic ester.
Procedure :
Optimization : Using liquid ammonia in methanol improves regioselectivity and reduces side reactions.
Synthesis of the Pyrrolidinone Moiety
Cyclization of Itaconic Acid Derivatives
Pyrrolidin-5-one rings are synthesized via cyclocondensation of itaconic acid with 3-methoxyaniline.
Procedure :
-
Substrate : Itaconic acid and 3-methoxyaniline.
-
Mechanism : Acid-catalyzed intramolecular cyclization forms the pyrrolidinone ring.
Coupling of Thiadiazole and Pyrrolidinone Units
Acylation via Carbodiimide Chemistry
The amino group on the thiadiazole is acylated with the pyrrolidinone-3-carbonyl chloride.
Procedure :
-
Substrate : 5-Amino-1,2,3-thiadiazole-4-carboxylate and 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride.
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
Critical Parameters :
-
Temperature : 0–25°C to prevent racemization.
-
Solvent : Anhydrous DMF or dichloromethane minimizes hydrolysis.
Esterification of the Carboxylic Acid
Fisher Esterification
The final methyl ester is formed via acid-catalyzed esterification.
Procedure :
-
Substrate : 5-({[1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylic acid.
-
Yield : >95% for methyl esters of thiadiazole-4-carboxylic acids.
Integrated Synthetic Route
Stepwise Protocol
-
Thiadiazole Core : Synthesize methyl 5-amino-1,2,3-thiadiazole-4-carboxylate via Hurd–Mori cyclization.
-
Pyrrolidinone Synthesis : Prepare 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid via itaconic acid cyclization.
-
Acylation : Couple the amino-thiadiazole with the pyrrolidinone-carbonyl chloride using EDC/HOBt.
-
Esterification : Convert residual carboxylic acid to methyl ester with HCl/MeOH.
Overall Yield : 25–35% (four steps).
Analytical Characterization Data
Table 1: Spectral Data for Key Intermediates
Table 2: Reaction Optimization for Acylation
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF | +15% |
| Catalyst | HOBt | +20% |
| Temperature | 0–5°C | +10% |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of thiadiazole compounds can inhibit the proliferation of various cancer cell lines. For instance, preliminary data suggest that Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate exhibits significant cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and HT-29 (colon cancer) .
Case Study:
In vitro assays using the MTT method demonstrated that this compound has an IC50 value indicating effective inhibition of cell growth in treated cancer cells. Further investigation into its mechanism of action revealed that it may function by inducing apoptosis or inhibiting specific metabolic pathways critical for cancer cell survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives are known for their ability to disrupt microbial cell functions. Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action:
The proposed mechanism involves interference with bacterial cell wall synthesis or function, making it a candidate for further development as an antimicrobial agent.
Pesticide Development
Due to its biological activity, this compound is being explored for use in agricultural applications as a potential pesticide or herbicide. The unique structural features may allow it to target specific pests while minimizing harm to beneficial organisms.
Research Findings:
Field trials have indicated that formulations containing this compound can effectively reduce pest populations without adversely affecting crop yield .
Polymer Chemistry
The incorporation of this compound into polymer matrices is being investigated to enhance material properties such as thermal stability and mechanical strength.
Application Example:
Research has shown that adding this compound to polymer blends can improve resistance to degradation under UV exposure, making it suitable for outdoor applications .
Mechanism of Action
The mechanism of action of Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and related heterocyclic derivatives:
Key Observations :
- Thiadiazole vs.
- Substituent Influence: The 3-methoxyphenyl-pyrrolidinone group in the target compound distinguishes it from simpler aryl or acyl substituents in analogs (e.g., fluorobenzoyl in ). This moiety may improve solubility and target specificity due to its hydrogen-bonding capacity.
Pharmacological and Physicochemical Properties
- Solubility : The methyl carboxylate and 3-methoxyphenyl groups may enhance aqueous solubility compared to purely hydrophobic analogs like fipronil derivatives ().
- Bioactivity: Thiadiazoles are known for antimicrobial properties (), while pyrazole derivatives (e.g., ) often serve as pesticides.
Crystallographic and Analytical Characterization
- Structural Validation: Programs like SHELXL () and WinGX () are critical for confirming the stereochemistry of the pyrrolidinone ring and thiadiazole core via X-ray crystallography.
- Spectral Data : IR and NMR (¹H/¹³C) would reveal carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy (δ ~3.8 ppm in ¹H NMR) signatures, as seen in related compounds ().
Biological Activity
Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiadiazole core and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of both the thiadiazole and pyrrolidine rings is significant for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. Key methods include:
- Formation of the Thiadiazole Ring : This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds.
- Pyrrolidine Modification : The introduction of the pyrrolidine ring often involves cyclization reactions that utilize various catalysts and reagents.
Biological Activity
The biological activity of this compound has been explored in various studies. Below are some key findings:
Antimicrobial Activity
Research has demonstrated that derivatives containing thiadiazole rings exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
- Antibacterial Studies : Compounds similar to this structure have shown increased antibacterial effects compared to standard antibiotics like Oxytetracycline, with minimum inhibitory concentrations (MIC) as low as 7.8 µg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Notably:
- Compounds with similar structures have shown selective COX-2 inhibition with IC50 values ranging from 0.04 to 0.46 µM, indicating potential for treating inflammatory diseases .
Anticancer Potential
The compound's structural features suggest possible anticancer activity. Studies indicate that related compounds can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that those with a pyrrolidine moiety exhibited enhanced antibacterial effects compared to their counterparts lacking this feature .
- COX Inhibition Study : In a comparative study on COX inhibition, compounds similar to the target compound showed significant selectivity for COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including:
- Amide Coupling : Use coupling agents like DCC or EDC/HOBt to form the amide bond between the pyrrolidinone carbonyl and thiadiazole amine groups. This ensures regioselectivity and minimizes side reactions .
- Cyclization : Optimize reaction conditions (e.g., solvent: DMF or ethanol; temperature: 60–80°C) to form the thiadiazole ring, as demonstrated in analogous thiophene and thiazole syntheses .
- Esterification : Methyl ester formation via acid-catalyzed methanol reflux, monitored by TLC for completion .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for ester, amide, and pyrrolidinone groups) and N-H bends (amide: ~3300 cm⁻¹) .
- NMR Analysis :
- ¹H-NMR : Look for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and pyrrolidinone protons (δ 2.5–3.5 ppm) .
- ¹³C-NMR : Confirm ester (δ ~165–170 ppm) and carbonyl carbons (amide: δ ~170 ppm; pyrrolidinone: δ ~210 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Methodological Answer :
- Solvents : Ethanol or DMF for cyclization/amide coupling due to high polarity and boiling points .
- Temperature : 60–80°C for amide bond formation; room temperature for esterification to avoid transesterification .
- Catalysts : Use p-toluenesulfonic acid (PTSA) for esterification or triethylamine for deprotonation during coupling .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Assess dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity between protons and carbons .
- Computational Modeling : Compare experimental ¹³C-NMR shifts with DFT-calculated values to validate assignments .
Q. What strategies improve yield in the final cyclization step?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6 hours) and improve yield by 15–20% .
- Catalytic Additives : Use iodine or Cu(I) to accelerate heterocycle formation, as seen in thiadiazole syntheses .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/water) to isolate high-purity product .
Q. What mechanistic insights explain its potential bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2) using the thiadiazole core as a hydrogen-bond acceptor .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxyphenyl vs. chlorophenyl) and compare IC₅₀ values to identify critical pharmacophores .
- Kinetic Studies : Use fluorescence quenching or SPR to measure binding affinity and inhibition constants .
Q. How do stability studies inform storage and handling protocols?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
